molecular formula C10H19NO2 B6632711 (1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol

(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol

Cat. No. B6632711
M. Wt: 185.26 g/mol
InChI Key: ZWHFXKUAIRYQRY-AGROOBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol, also known as (S,S)-HPG-CD, is a chiral compound that has been widely used in scientific research. It is a derivative of cyclodextrin and has unique properties that make it useful in various applications.

Scientific Research Applications

(S,S)-HPG-CD has been used in various scientific research applications, including drug delivery, chiral separation, and enantioselective catalysis. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin. It has also been used as a chiral selector in capillary electrophoresis and high-performance liquid chromatography. In addition, (S,S)-HPG-CD has been used as a catalyst in enantioselective reactions, such as the asymmetric Michael addition and the aldol reaction.

Mechanism of Action

The mechanism of action of (S,S)-HPG-CD is based on its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrin can accommodate nonpolar guest molecules, while the hydrophilic outer surface can interact with polar guest molecules. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.
Biochemical and Physiological Effects:
(S,S)-HPG-CD has been shown to have low toxicity and good biocompatibility. It has been used in various in vitro and in vivo studies, including cell culture, animal models, and clinical trials. It has been shown to enhance the therapeutic efficacy and reduce the toxicity of anticancer drugs, such as doxorubicin and cisplatin. It has also been shown to improve the wound healing and bone regeneration in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (S,S)-HPG-CD in lab experiments include its ability to improve the solubility and bioavailability of guest molecules, its chiral selectivity, and its low toxicity and biocompatibility. However, there are also some limitations, such as the high cost of synthesis and purification, the potential interference with biological assays, and the limited availability of commercial sources.

Future Directions

There are many future directions for the research and development of (S,S)-HPG-CD. Some possible directions include the optimization of the synthesis method and purification process, the exploration of new applications in drug delivery and chiral separation, the investigation of the mechanism of action at the molecular level, and the development of new derivatives with improved properties.

Synthesis Methods

The synthesis of (S,S)-HPG-CD involves the reaction between 6-(3-chloropropyl)-6-deoxy-alpha-cyclodextrin and (S)-tert-butyl 2-(oxolan-3-ylamino)cyclohexanecarboxylate. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-8-5-6-13-7-8/h8-12H,1-7H2/t8?,9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHFXKUAIRYQRY-AGROOBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(oxolan-3-ylamino)cyclohexan-1-ol

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